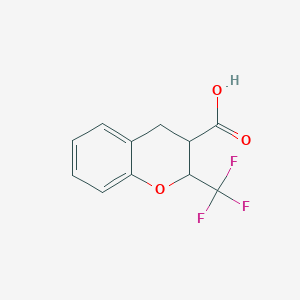![molecular formula C10H9ClF2O2S B12313996 rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,3S)-2,2-Difluor-3-phenylcyclopropyl]methansulfonylchlorid, trans ist eine chemische Verbindung mit der Summenformel C10H9ClF2O2S und einem Molekulargewicht von 266,7 g/mol Es ist bekannt für seine einzigartigen strukturellen Merkmale, darunter ein Cyclopropanring, der mit Phenyl- und Difluormethylgruppen substituiert ist, sowie eine Methansulfonylchlorid-funktionelle Gruppe.
Vorbereitungsmethoden
Die Synthese von rac-[(1R,3S)-2,2-Difluor-3-phenylcyclopropyl]methansulfonylchlorid, trans umfasst typischerweise die folgenden Schritte:
Cyclopropanierung: Das Ausgangsmaterial, ein geeignetes phenylsubstituiertes Alken, wird mit einer Difluorcarbenquelle cyclopropaniert, um das Difluorcyclopropan-Zwischenprodukt zu bilden.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu verbessern sowie die Verwendung skalierbarer Reaktionsbedingungen und -geräte.
Analyse Chemischer Reaktionen
rac-[(1R,3S)-2,2-Difluor-3-phenylcyclopropyl]methansulfonylchlorid, trans unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Nucleophile Substitution: Die Methansulfonylchlorid-Gruppe ist gegenüber Nucleophilen hochreaktiv, was zu Substitutionsreaktionen führt, die Sulfonamid- oder Sulfonatesterderivate bilden können.
Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Sulfonylhydrid- oder Alkoholderivate zu bilden.
Oxidation: Oxidative Bedingungen können die Methansulfonylchlorid-Gruppe in Sulfonsäurederivate umwandeln.
Häufig verwendete Reagenzien in diesen Reaktionen sind Nucleophile wie Amine und Alkohole, Reduktionsmittel wie Lithiumaluminiumhydrid und Oxidationsmittel wie Wasserstoffperoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,3S)-2,2-Difluor-3-phenylcyclopropyl]methansulfonylchlorid, trans hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als vielseitiges Zwischenprodukt bei der Synthese komplexer organischer Moleküle, insbesondere bei der Herstellung von cyclopropanhaltigen Verbindungen.
Medizinische Chemie: Die einzigartigen strukturellen Merkmale der Verbindung machen sie zu einem wertvollen Baustein für die Entwicklung potenzieller pharmazeutischer Wirkstoffe, einschließlich Enzyminhibitoren und Rezeptormodulatoren.
Materialwissenschaften: Es kann bei der Konstruktion und Synthese neuartiger Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. fluorierte Polymere und Tenside.
Wirkmechanismus
Der Wirkmechanismus von rac-[(1R,3S)-2,2-Difluor-3-phenylcyclopropyl]methansulfonylchlorid, trans beinhaltet seine Reaktivität gegenüber Nucleophilen und Elektrophilen. Die Methansulfonylchlorid-Gruppe fungiert als elektrophile Stelle, die den nucleophilen Angriff und nachfolgende Substitutionsreaktionen erleichtert. Die Difluorcyclopropyl-Einheit verleiht einzigartige sterische und elektronische Eigenschaften, die die Reaktivität der Verbindung und die Wechselwirkungen mit molekularen Zielstrukturen beeinflussen .
Wirkmechanismus
The mechanism of action of rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The difluorocyclopropyl moiety imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
rac-[(1R,3S)-2,2-Difluor-3-phenylcyclopropyl]methansulfonylchlorid, trans kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
rac-[(1R,3S)-2,2-Difluor-3-methylcyclopropan-1-carbonsäure, trans: Diese Verbindung enthält eine Carbonsäuregruppe anstelle einer Methansulfonylchlorid-Gruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.
rac-[(1R,2R)-2-(Difluormethyl)cyclopropyl]methansulfonylchlorid, trans:
Die Einzigartigkeit von rac-[(1R,3S)-2,2-Difluor-3-phenylcyclopropyl]methansulfonylchlorid, trans liegt in seiner Kombination aus einem Difluorcyclopropanring mit einer Phenylgruppe und einer Methansulfonylchlorid-funktionellen Gruppe, die eine spezifische Reaktivität und Vielseitigkeit in verschiedenen chemischen Umsetzungen vermittelt.
Eigenschaften
Molekularformel |
C10H9ClF2O2S |
|---|---|
Molekulargewicht |
266.69 g/mol |
IUPAC-Name |
(2,2-difluoro-3-phenylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H9ClF2O2S/c11-16(14,15)6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI-Schlüssel |
JOMINIYUUYIZLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


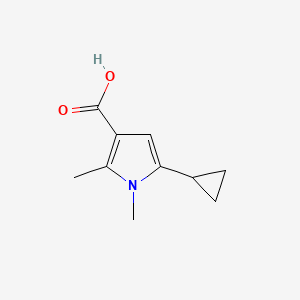
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)
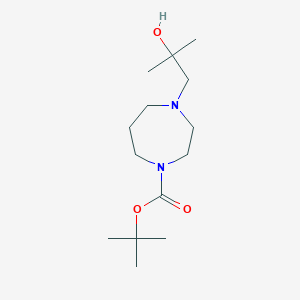
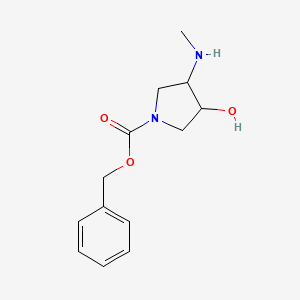
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)
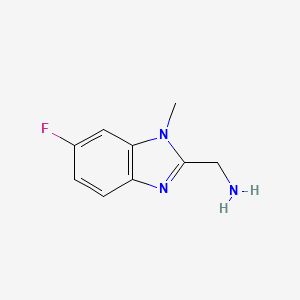
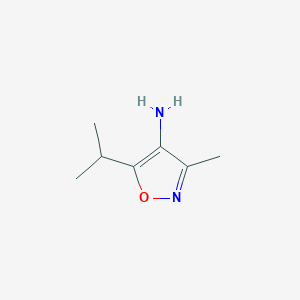
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride](/img/structure/B12313950.png)

amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)
